Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one
Description
Properties
CAS No. |
1359704-93-0 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
spiro[3H-pyrano[3,2-b]pyridine-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C12H14N2O2/c15-9-7-12(4-2-5-13-8-12)16-10-3-1-6-14-11(9)10/h1,3,6,13H,2,4-5,7-8H2 |
InChI Key |
UADONRYOYAGXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)C3=C(O2)C=CC=N3)CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where starting materials such as piperidine derivatives, pyran derivatives, and suitable aldehydes or ketones are reacted under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one may involve continuous flow synthesis techniques. These methods enhance reaction efficiency and scalability, allowing for the production of large quantities of the compound under controlled conditions. Green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted piperidine derivatives .
Scientific Research Applications
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogues
Spiro Hydantoins from 8-Azachromanones
A structurally related series of spiro hydantoins derived from 8-azachromanones (e.g., 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-ones) was reported in . These compounds, such as cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione, exhibit potent aldose reductase inhibitory activity (IC₅₀ = 7.5 nM for the 2'R,4'S enantiomer). Unlike the target compound, these derivatives incorporate a hydantoin ring instead of a piperidine, which enhances hydrogen-bonding interactions with the enzyme’s active site .
Spiro[chromane-2,4'-piperidine]-4(3H)-one Derivatives
These compounds () replace the pyrano[3,2-b]pyridinone moiety with a chromane system. The chromane ring’s aromaticity increases lipophilicity (logP ~2.5), whereas the target compound’s pyranopyridinone system may offer improved solubility due to its polar carbonyl group .
Spiro[piperidine-4,2'-pyrano[2',3':4,5]furo[3,2-c]pyridin]-1-ium Triflate (14ea)
This compound () shares the spiro-piperidine-pyranoheterocycle core but includes a fused furan ring and a triflate counterion. The triflate group enhances stability in polar solvents, contrasting with the neutral pyridinone in the target compound .
Biological Activity
Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of spirocyclic compounds known for their complex structures and potential therapeutic applications. The molecular formula is with a molecular weight of approximately 218.25 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of spirocyclic compounds, including this compound. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, one study demonstrated that certain piperidine derivatives showed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The three-dimensional structure of these compounds enhances their interaction with biological targets, potentially leading to more effective therapies.
Enzyme Inhibition
Enzymatic activity modulation is another area where this compound shows promise. It has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, one derivative demonstrated an IC50 value of 0.00135 µM against acetyl-CoA carboxylase (ACC1), indicating potent inhibitory activity . Such enzyme inhibitors are crucial in developing treatments for metabolic disorders and cancers.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the molecular structure can significantly affect the biological activity of spirocyclic compounds. For example, substituents on the piperidine ring can enhance potency against specific biological targets, as seen in a study where various analogs were synthesized and tested for their efficacy in activating cystic fibrosis transmembrane conductance regulator (CFTR) mutants .
Summary of Biological Activities
Case Study 1: Anticancer Activity
In a notable study, this compound derivatives were tested against various cancer cell lines. The results indicated that certain compounds led to a significant reduction in cell viability and increased apoptosis markers compared to control groups. This suggests a promising avenue for further development as anticancer agents.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of spirocyclic compounds on ACC1. The study found that derivatives with specific substitutions exhibited remarkable potency, leading researchers to propose these compounds as potential therapeutic agents for metabolic diseases.
Q & A
Q. What synthetic methodologies are most effective for constructing the spirocyclic core of Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one derivatives?
Multicomponent reactions (MCRs) using catalysts like p-toluenesulfonic acid or reusable solid acid catalysts (e.g., poly(styrene-co-maleic anhydride)-based N-sulfonic acid) are highly efficient. These methods often involve ketones (e.g., isatin, acenaphthenequinone), malononitrile, and heterocyclic precursors under reflux in polar solvents (ethanol, DMF). Key considerations include regioselectivity control via Michael addition-cyclization sequences and catalyst recyclability (up to six cycles) .
Q. How can spectroscopic techniques (NMR, HRMS) be optimized to confirm the structure of spirocyclic derivatives?
- ¹H/¹³C NMR : Focus on distinguishing sp³ hybridized carbons in the piperidine ring (δ 40–60 ppm) and pyranone carbonyl signals (δ 160–180 ppm).
- HRMS-ESI : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M + H]⁺ for C₂₄H₃₃N₂O₆⁺, calculated 445.2333, observed 445.2328).
- X-ray crystallography : Resolve ambiguities in stereochemistry via single-crystal analysis (CCDC deposition recommended) .
Q. What solvents and reaction conditions favor high yields in spirocyclization reactions?
Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing intermediates, while ethanol or water enables eco-friendly protocols. Heating under reflux (80–105°C) for 6–12 hours is typical. Morpholine or triethylamine as bases can improve cyclization efficiency .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperidine or pyran rings) impact biological activity in SAR studies?
- Piperidine substitutions : Electron-donating groups (e.g., methyl, benzyl) enhance binding to targets like corticotropin-releasing factor receptors.
- Pyran ring modifications : Introducing nitro or cyano groups improves antitumor activity against A549 lung cancer cells (IC₅₀ values <10 µM). Computational studies (e.g., molecular docking) predict enhanced oral bioavailability with hydrophobic substituents .
Q. What computational tools are effective for predicting physicochemical properties and drug-likeness of spiro derivatives?
Q. How can contradictions in reaction outcomes (e.g., failed cyclization with N-substituted piperidines) be resolved?
N-Substituted piperidine-4-ones may sterically hinder spirocyclization. Switching to cyclic aliphatic ketones (e.g., cyclopentanone) or isatin derivatives restores reactivity via strain relief or electronic effects. Mechanistic studies (e.g., in-situ FTIR monitoring) reveal that bulky substituents disrupt Michael adduct formation .
Q. What strategies enable enantioselective synthesis of spiro derivatives for chiral drug discovery?
Chiral organocatalysts (e.g., proline derivatives) or asymmetric phase-transfer catalysis can induce enantioselectivity. Recent work with spiro[indoline-3,4'-pyridines] achieved >90% ee using (R)-BINOL-phosphoric acid catalysts .
Methodological Resources
- Synthetic Protocols : Refer to Heravi et al. (2014) for reusable catalysts and Xu et al. for aqueous MCRs .
- Analytical Standards : Use Bruker AV-600 NMR (600 MHz) and Thermo Fisher LC-MS systems for reproducibility .
- Data Repositories : Submit crystallographic data to CCDC (e.g., 843674, 904923) for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
